REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:8][CH3:9])=[CH:3][C:4]([O:6][CH3:7])=[O:5].O[C:11](=[C:14]1C(=O)OC(C)(C)[O:16][C:15]1=O)[CH2:12][CH3:13]>>[CH2:8]([C:2]1[NH:1][C:11]([CH2:12][CH3:13])=[CH:14][C:15](=[O:16])[C:3]=1[C:4]([O:6][CH3:7])=[O:5])[CH3:9]
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Name
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|
Quantity
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7.3 g
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Type
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reactant
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Smiles
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NC(=CC(=O)OC)CC
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Name
|
|
Quantity
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23 g
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Type
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reactant
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Smiles
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OC(CC)=C1C(OC(OC1=O)(C)C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to ambient temperature
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Type
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CUSTOM
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Details
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triturated with ether (50 ml)
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Type
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FILTRATION
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Details
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The product was collected by filtration
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC(=CC(C1C(=O)OC)=O)CC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |